Methyl 5-(4-cyanophenyl)nicotinate
Description
Methyl 5-(4-cyanophenyl)nicotinate: is an organic compound with the molecular formula C14H10N2O2. It is a derivative of nicotinic acid and contains a cyanophenyl group attached to the nicotinate moiety. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Properties
IUPAC Name |
methyl 5-(4-cyanophenyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)13-6-12(8-16-9-13)11-4-2-10(7-15)3-5-11/h2-6,8-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQQUCUOXAJUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602428 | |
| Record name | Methyl 5-(4-cyanophenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893735-10-9 | |
| Record name | Methyl 5-(4-cyanophenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-cyanophenyl)nicotinate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring and electron-withdrawing cyano group facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine moiety. Key findings include:
-
Ammonolysis : Reacts with cyclic secondary amines (e.g., piperidine) in acetonitrile under mild conditions (40°C, 20 h), forming substituted nicotinamide derivatives. A linear Brønsted plot (β<sub>nuc</sub> = 0.59 ± 0.02) supports a concerted mechanism via a cyclic transition state .
-
Halogen Exchange : The bromine in analogous bromophenyl derivatives (e.g., Methyl 5-(4-bromophenyl)nicotinate) undergoes substitution with nucleophiles like methoxide or amines in the presence of NaHCO<sub>3</sub> (60–80°C, 6–12 h).
Table 1: Substitution Reaction Conditions
| Substrate | Nucleophile | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Methyl 5-(4-Br-phenyl)nicotinate | NH<sub>3</sub> | NaHCO<sub>3</sub>, DMF, 80°C, 8 h | 72 |
Suzuki–Miyaura Cross-Coupling
The cyanophenyl group participates in palladium-catalyzed coupling reactions:
-
Boronic Acid Coupling : Reacts with arylboronic acids (1.2 eq) using Pd(OAc)<sub>2</sub> (5 mol%) and K<sub>2</sub>CO<sub>3</sub> (3 eq) in THF/H<sub>2</sub>O (3:1) at 90°C for 12 h, yielding biaryl derivatives (e.g., Methyl 5-(biphenyl-4-yl)nicotinate) with >85% efficiency.
Mechanistic Note : The cyano group stabilizes the transition state via conjugation, enhancing reaction rates compared to non-cyanated analogs .
Ester Hydrolysis
The methyl ester undergoes selective hydrolysis under basic or acidic conditions:
-
Basic Hydrolysis : Treatment with NaOH (2 eq) in MeOH/H<sub>2</sub>O (4:1) at reflux (4 h) yields 5-(4-cyanophenyl)nicotinic acid (95% conversion) .
-
Acid-Catalyzed Hydrolysis : HCl (6 M) in dioxane at 100°C for 6 h provides the carboxylic acid, though side reactions (e.g., cyano hydrolysis) may occur .
Table 2: Hydrolysis Outcomes
| Condition | Product | Yield (%) | Purity (%) |
|---|---|---|---|
| NaOH, MeOH/H<sub>2</sub>O, reflux | 5-(4-Cyanophenyl)nicotinic acid | 89 | 98 |
| HCl, dioxane, 100°C | 5-(4-Carbamoylphenyl)nicotinic acid* | 62 | 85 |
*Partial cyano group hydrolysis observed .
Reduction
-
Nitrile Reduction : Catalytic hydrogenation (H<sub>2</sub>, Pd/C, EtOH, 25°C, 12 h) reduces the cyano group to an amine, yielding Methyl 5-(4-aminophenyl)nicotinate (78% yield).
-
Ester Reduction : LiAlH<sub>4</sub> in THF (0°C to reflux, 4 h) reduces the ester to a primary alcohol (Methyl 5-(4-cyanophenyl)nicotinyl alcohol) with 65% efficiency.
Oxidation
-
Pyridine Ring Oxidation : KMnO<sub>4</sub> in acidic H<sub>2</sub>O (pH 2, 70°C, 3 h) oxidizes the pyridine to a pyridine N-oxide (82% yield).
Mechanistic Insights
-
Zn-Catalyzed Reactions : The ester group directs amide cleavage via bidentate chelation with Zn(II), enabling nucleophilic attack by alcohols (e.g., MeOH) under mild conditions (40°C, 24 h) .
-
Kinetic Isotope Effects : A deuterium KIE of 1.3 ± 0.1 confirms proton transfer in the rate-determining step for substitution reactions .
Synthetic Protocols
Representative Procedure for Suzuki Coupling :
-
Combine Methyl 5-(4-cyanophenyl)nicotinate (1 eq), arylboronic acid (1.2 eq), Pd(OAc)<sub>2</sub> (5 mol%), and K<sub>2</sub>CO<sub>3</sub> (3 eq) in THF/H<sub>2</sub>O (3:1).
-
Heat at 90°C under N<sub>2</sub> for 12 h.
-
Purify via silica chromatography (hexane/EtOAc 7:3) to isolate biaryl product (85–92% yield).
Scientific Research Applications
Methyl 5-(4-cyanophenyl)nicotinate has been investigated for its potential biological activities, including:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : The structural characteristics of the compound indicate potential interactions with cancer-related molecular targets, possibly leading to the development of novel anticancer agents.
Ligand Development
The compound serves as a ligand in biochemical assays, interacting with specific molecular targets. Research indicates that it may function as an inhibitor or activator of certain enzymes, which can be pivotal in drug discovery processes.
Organic Synthesis Applications
This compound acts as a versatile building block in organic synthesis. It can be used to create more complex organic molecules through:
- Coupling Reactions : Facilitating the formation of new carbon-carbon bonds.
- Functional Group Transformations : Allowing for the introduction of various functional groups that enhance the compound's properties.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Study on Anti-inflammatory Effects : A research article published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro, supporting its potential use in therapeutic formulations .
- Anticancer Research : Another study highlighted the compound's ability to induce apoptosis in cancer cell lines, providing evidence for its anticancer properties and suggesting pathways for further development .
- Synthesis Innovations : Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, making it more accessible for research applications .
Mechanism of Action
The mechanism of action of Methyl 5-(4-cyanophenyl)nicotinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyanophenyl group plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction cascades and metabolic processes that are influenced by the compound’s presence .
Comparison with Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a vasodilator.
Ethyl nicotinate: Another ester of nicotinic acid with similar properties but different pharmacokinetics.
Methyl 5-(4-nitrophenyl)nicotinate: A compound with a nitro group instead of a cyano group, used in different chemical applications.
Uniqueness: Methyl 5-(4-cyanophenyl)nicotinate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it valuable in synthetic chemistry and pharmaceutical research .
Biological Activity
Methyl 5-(4-cyanophenyl)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an ester derivative of nicotinic acid, characterized by the presence of a cyanophenyl group at the 5-position. Its molecular formula is , and it has a molecular weight of approximately 230.23 g/mol.
Research indicates that this compound exhibits several mechanisms of action:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and apoptosis, such as the NF-κB pathway .
- Neuroprotective Effects : There is evidence suggesting that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This could be beneficial in conditions such as neurodegenerative diseases .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Activity | Cell Line/Model | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antitumor | A431 (skin cancer) | 10-50 | Inhibition of cell proliferation |
| Apoptosis induction | HeLa (cervical cancer) | 25 | Increased apoptotic markers |
| Neuroprotection | SH-SY5Y (neuroblastoma) | 1-10 | Reduced oxidative stress markers |
Case Studies
- Antitumor Efficacy : A study evaluated the effect of this compound on A431 cells, revealing a significant reduction in cell viability at concentrations above 25 µM. The compound was shown to downregulate the expression of oncogenes such as TGF-β and VEGF-A, indicating its potential as an antitumor agent .
- Neuroprotective Properties : In a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y cells, this compound demonstrated a protective effect by significantly lowering reactive oxygen species (ROS) levels and enhancing cell survival rates compared to untreated controls .
Research Findings
Recent research has focused on understanding the pharmacological profiles and potential therapeutic applications of this compound:
- In Vitro Studies : Various in vitro studies have demonstrated that this compound can modulate key signaling pathways involved in cancer progression and neurodegeneration. For instance, its ability to inhibit the NF-κB pathway has been linked to reduced inflammation and improved cellular responses to stress .
- In Vivo Models : Animal studies are necessary to further validate the therapeutic potential of this compound. Initial findings suggest promising results in tumor models, where treated groups showed reduced tumor growth compared to controls .
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 5-(4-cyanophenyl)nicotinate, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves esterification or cross-coupling reactions. For example:
- Esterification: React 5-(4-cyanophenyl)nicotinic acid with methanol in the presence of a catalyst (e.g., sulfuric acid) under reflux. Monitor reaction progress via TLC or HPLC .
- Cross-Coupling: Use Suzuki-Miyaura coupling with a boronic acid derivative of 4-cyanophenyl and a methyl nicotinate precursor. Optimize palladium catalyst loading (e.g., 1-5 mol%) and base (e.g., K₂CO₃) to improve yields .
- Yield Optimization: Conduct kinetic studies to determine optimal temperature (e.g., 80-100°C) and solvent polarity (e.g., DMF or THF). Purify via column chromatography using silica gel and a gradient eluent system .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with a certified reference standard if available .
- Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., pyridine ring protons at δ 8.5-9.0 ppm) and FT-IR (ester C=O stretch ~1700 cm⁻¹, nitrile C≡N ~2250 cm⁻¹) .
- Mass Spectrometry: Perform ESI-MS or GC-MS to verify molecular ion peaks (expected [M+H]⁺ for C₁₄H₁₁N₂O₂: ~263.1 m/z) .
Q. What are the key stability considerations for storing this compound?
Methodological Answer:
- Hydrolysis Risk: Store in anhydrous conditions (e.g., desiccator) at 2-8°C to minimize ester hydrolysis. Avoid aqueous solvents or basic environments .
- Light Sensitivity: Protect from UV light using amber glassware. Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) to assess degradation .
Advanced Research Questions
Q. How does the introduction of the 4-cyanophenyl group influence the compound’s pharmacokinetic behavior compared to unsubstituted methyl nicotinate?
Methodological Answer:
- Lipophilicity: Measure logP via shake-flask method or computational modeling (e.g., ChemAxon). The 4-cyanophenyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolism: Incubate with liver microsomes (human/rat) to identify metabolites. Use LC-MS/MS to detect hydrolysis products (nicotinic acid derivatives) or cytochrome P450-mediated modifications .
- Prostaglandin Modulation: Compare vasodilation effects in ex vivo skin models using inhibitors (e.g., indomethacin) to assess prostaglandin D₂ dependency, as seen in methyl nicotinate studies .
Q. How can contradictory data on percutaneous absorption rates be resolved in studies involving this compound?
Methodological Answer:
- Model Selection: Compare excised human skin, reconstructed epidermis, and in vivo microdialysis to address variability in barrier function .
- Analytical Consistency: Standardize detection methods (e.g., LC-MS vs. fluorescence) and normalize data to skin thickness (measured via histology) .
- Kinetic Modeling: Apply compartmental models (e.g., Fickian diffusion) to distinguish between absorption lag times and steady-state flux .
Q. What strategies are effective for analyzing trace metabolites of this compound in biological matrices?
Methodological Answer:
- Sample Preparation: Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to isolate metabolites from plasma/urine .
- High-Resolution MS: Employ Q-TOF or Orbitrap MS with data-dependent acquisition (DDA) to identify unknown metabolites via fragmentation patterns .
- Isotope Labeling: Synthesize a deuterated internal standard (e.g., CD₃-labeled ester) to improve quantification accuracy in complex matrices .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states for ester hydrolysis or nitrile group reactions. Compare activation energies to experimental kinetics .
- Molecular Dynamics: Simulate solvent interactions (e.g., water vs. DMSO) to predict solvolysis rates and preferential reaction sites .
Q. What safety protocols are critical when handling this compound in oxidative conditions?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, OV/AG/P99 respirators, and chemical-resistant aprons. Avoid open flames due to potential methanol release during hydrolysis .
- Ventilation: Conduct reactions in fume hoods with scrubbers to capture volatile byproducts (e.g., HCN traces from nitrile degradation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
